4-(5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine
Description
4-(5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a bicyclic heteroaromatic core. The molecule features:
- 5-Isopropyl group: A branched alkyl substituent at position 5, contributing to steric bulk and lipophilicity.
- 2-Methyl group: A small alkyl group at position 2, enhancing electron density on the ring.
- 3-Phenyl group: An aromatic substituent at position 3, enabling π-π stacking interactions.
- 7-Morpholine: A six-membered heterocyclic amine at position 7, providing polarity and hydrogen-bonding capacity .
This compound’s molecular formula is C21H25N4O, with a monoisotopic mass of 353.198 Da. Its structural features are critical for interactions with biological targets, particularly in medicinal chemistry applications .
Properties
IUPAC Name |
4-(2-methyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-14(2)17-13-18(23-9-11-25-12-10-23)24-20(21-17)19(15(3)22-24)16-7-5-4-6-8-16/h4-8,13-14H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULASUUEBOYICQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648426 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrimidine core[_{{{CITATION{{{2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c ...](https://link.springer.com/content/pdf/10.1186/s13065-017-0282-4.pdf). One common approach is the reaction of a suitable pyrazole derivative with a phenyl-substituted aldehyde or ketone under acidic conditions[{{{CITATION{{{2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c .... The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote the formation of the pyrazolo[1,5-a]pyrimidine ring[{{{CITATION{{{_2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes[_{{{CITATION{{{_2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c .... The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste and byproducts.
Chemical Reactions Analysis
Types of Reactions
4-(5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states[_{{{CITATION{{{_2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....
Reduction: : Reduction reactions can be used to modify the compound's functional groups[_{{{CITATION{{{_2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....
Substitution: : Substitution reactions can introduce new substituents at different positions on the pyrazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃)[_{{{CITATION{{{_2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used[_{{{CITATION{{{_2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern[_{{{CITATION{{{_2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound[_{{{CITATION{{{_2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c .... These products can exhibit different biological and chemical properties, making them useful in various applications.
Scientific Research Applications
4-(5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine: has several scientific research applications:
Chemistry: : The compound is used as a building block in organic synthesis and as a reagent in chemical reactions[_{{{CITATION{{{_2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....
Biology: : It serves as a tool in biological studies to investigate cellular processes and molecular interactions[_{{{CITATION{{{_2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....
Medicine: : The compound has potential therapeutic applications, including the development of new drugs[_{{{CITATION{{{_2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....
Industry: : It is used in the production of materials and chemicals with specific properties[_{{{CITATION{{{_2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....
Mechanism of Action
The mechanism by which 4-(5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine exerts its effects involves interactions with specific molecular targets and pathways[_{{{CITATION{{{_2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c .... The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism depends on the context in which the compound is used and the specific biological system under study.
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives
Structural Variations and Substituent Effects
Pyrazolo[1,5-a]pyrimidine derivatives are modified at positions 2, 3, 5, and 7 to tune physicochemical and biological properties. Below is a comparative analysis:
Key Observations:
Position 5 Modifications :
- Isopropyl (target compound) increases steric bulk and lipophilicity compared to methyl or halogenated aryl groups (e.g., 9e, 9f). This may enhance membrane permeability but reduce solubility .
- Fluorophenyl/Chlorophenyl substituents (9e, 9f) improve anticancer activity, likely due to enhanced electron-withdrawing effects and target binding .
Position 7 Substituents: Morpholine (target compound, 9e, 9f) provides hydrogen-bonding capacity and moderate polarity. Ketone (compound 48) or piperazine (e.g., 899393-38-5 in ) alters solubility and target interactions.
Position 2 and 3 Variations :
Physicochemical Properties
The target compound’s higher LogP (vs. 5-methyl analogue) reflects the isopropyl group’s hydrophobicity, while glycohybrids (9f) exhibit increased molecular weight and polarity due to triazole-linked sugars .
Biological Activity
The compound 4-(5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine is a derivative of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential therapeutic applications, particularly in oncology and hematology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and potential as a therapeutic agent.
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class often act as inhibitors of specific kinases involved in cancer progression. The biological activity of This compound may involve:
- Inhibition of FLT3 Kinase : This compound has shown potential in targeting FLT3 mutations commonly associated with acute myeloid leukemia (AML), leading to reduced cell proliferation and increased apoptosis in FLT3-ITD positive cell lines .
- Antiproliferative Effects : In vitro studies have demonstrated significant antiproliferative activity against various cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and others. The compound exhibited IC50 values indicating effective inhibition of cell growth at low concentrations .
Efficacy in Cancer Models
A series of studies have evaluated the efficacy of this compound in different cancer models:
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 0.01 | Apoptosis induction |
| NCI-H460 | 0.03 | Cell cycle arrest |
| HeLa | 7.01 | Topoisomerase II inhibition |
| HCT116 | 0.53 | Tubulin polymerization |
These results indicate that the compound not only inhibits cell growth but also induces mechanisms leading to cell death.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Acute Myeloid Leukemia : In a preclinical model using AML xenografts, treatment with the compound resulted in significant tumor regression compared to controls, demonstrating its potential as a targeted therapy for FLT3-mutated AML .
- Breast Cancer : A study involving MCF7 cells showed that the compound could sensitize cells to chemotherapy by enhancing apoptosis pathways, suggesting a possible role in combination therapies .
Q & A
Basic: What are the key considerations for synthesizing 4-(5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine?
Answer:
The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors such as aminopyrazoles and β-diketones or enaminones under reflux conditions. For example, pyridine or DMF is often used as a solvent, with reaction times ranging from 5–6 hours at elevated temperatures (80–100°C) . Post-cyclization functionalization at position 7 with morpholine requires nucleophilic substitution, often facilitated by catalysts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and bases such as triethylamine (TEA) in dichloromethane (DCM) . Critical parameters include maintaining anhydrous conditions, optimizing stoichiometry (e.g., 1:1.2 molar ratio of core to morpholine), and purification via flash chromatography or recrystallization (ethanol/DMF mixtures yield 55–70% purity) .
Advanced: How can reaction conditions be optimized to improve yield and purity in the final synthetic step?
Answer:
Advanced optimization involves screening solvents, catalysts, and temperature profiles. For morpholine substitution, polar aprotic solvents like DMF enhance nucleophilicity, while HATU improves coupling efficiency compared to traditional carbodiimides. Reaction monitoring via TLC or HPLC ensures intermediate consumption. Post-reaction workup may include quenching with ice-water to precipitate impurities, followed by recrystallization from ethanol or DCM/hexane mixtures to achieve >95% purity . Kinetic studies suggest that extending reaction times beyond 6 hours in DMF at 80°C increases yields by 15–20%, but may risk side reactions (e.g., N-alkylation of morpholine) .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
Standard characterization includes:
- 1H/13C NMR : To confirm substitution patterns (e.g., morpholine protons at δ 3.6–3.8 ppm, pyrimidine C7 resonance at ~160 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., [M+H]+ calculated for C23H28N4O: 377.2235) .
- FT-IR : Identifies functional groups (e.g., morpholine C-O-C stretch at 1120 cm⁻¹) .
- Melting Point Analysis : Consistency with literature (e.g., 221–223°C for analogous pyrazolo[1,5-a]pyrimidines) .
Advanced: How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
Answer:
Discrepancies often arise from tautomerism or dynamic equilibria in solution. For example, pyrazolo[1,5-a]pyrimidines exhibit annular tautomerism, which can shift proton environments. Advanced strategies include:
- Variable-Temperature NMR : To freeze conformational changes (e.g., at –40°C in d6-DMSO) .
- 2D NMR (COSY, HSQC) : Assigns coupling networks and distinguishes overlapping signals (e.g., aryl vs. pyrimidine protons) .
- X-ray Crystallography : Resolves solid-state conformation (e.g., dihedral angles between morpholine and pyrimidine planes) .
Basic: What pharmacological assays are suitable for preliminary evaluation of bioactivity?
Answer:
Standard assays include:
- Kinase Inhibition : ADP-Glo™ assays for kinases (e.g., KDR, PI3Kβ) due to structural similarity to purine analogs .
- Cytotoxicity Screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Enzyme-Linked Immunosorbent Assay (ELISA) : For receptor binding (e.g., A2A adenosine receptors) using competitive displacement of labeled ligands .
Advanced: How can structure-activity relationships (SAR) guide derivatization for enhanced potency?
Answer:
Critical SAR insights:
- Position 7 (Morpholine) : Replacement with piperazine or tetrahydropyranyl groups modulates solubility and target affinity. For example, morpholine enhances PI3Kβ inhibition (IC50: 12 nM vs. 45 nM for piperazine) .
- Position 5 (Isopropyl) : Bulkier substituents (e.g., trifluoromethyl) improve metabolic stability but reduce cell permeability .
- Position 3 (Phenyl) : Electron-withdrawing groups (e.g., Cl, CF3) enhance kinase selectivity by stabilizing H-bond interactions .
Basic: What computational methods support molecular docking studies for this compound?
Answer:
- Docking Software : AutoDock Vina or Schrödinger Suite for binding pose prediction (e.g., PI3Kβ ATP-binding pocket) .
- Force Fields : AMBER or CHARMM for energy minimization of ligand-protein complexes .
- Pharmacophore Modeling : Identifies critical interaction points (e.g., morpholine O as H-bond acceptor) .
Advanced: How can contradictory biological data (e.g., varying IC50 values across studies) be reconciled?
Answer:
Potential causes and solutions:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine as a reference inhibitor) .
- Cell Line Heterogeneity : Validate target expression via Western blotting or qPCR .
- Solubility Artifacts : Use DMSO concentrations ≤0.1% and confirm compound stability via LC-MS .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Short-Term : Store at –20°C in airtight, light-protected vials with desiccants (e.g., silica gel) .
- Long-Term : Lyophilize and store under argon at –80°C; monitor degradation via HPLC every 6 months .
Advanced: What strategies mitigate metabolic instability in in vivo studies?
Answer:
- Deuterium Labeling : Replace labile H atoms (e.g., morpholine CH2 groups) to slow CYP450-mediated oxidation .
- Prodrug Design : Introduce ester moieties at position 2-methyl for delayed hydrolysis .
- Co-Administration : Use CYP inhibitors (e.g., ketoconazole) in pharmacokinetic studies to extend half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
